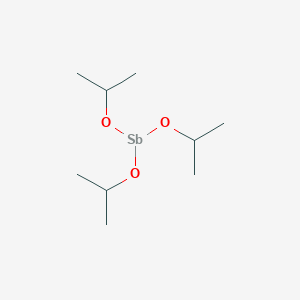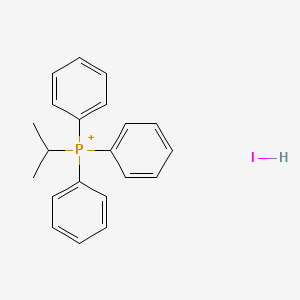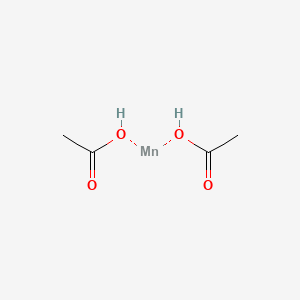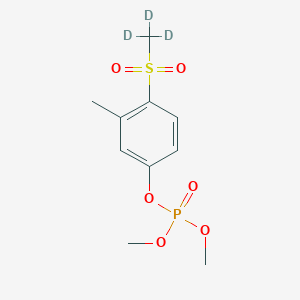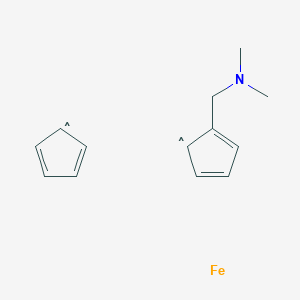![molecular formula C10H14N2O6 B12061121 1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12061121.png)
1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-O-Methyluridine is a modified nucleoside with the chemical formula C10H14N2O6. It is a derivative of uridine, where the hydroxyl group at the 3’ position of the ribose sugar is replaced by a methoxy group. This modification imparts unique properties to the molecule, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’-O-Methyluridine can be synthesized through several chemical routes. One common method involves the methylation of uridine at the 3’ hydroxyl group. This can be achieved using methyl iodide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of 3’-O-Methyluridine often involves large-scale methylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity 3’-O-Methyluridine .
Chemical Reactions Analysis
Types of Reactions: 3’-O-Methyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3’-O-methyluridine-5’-aldehyde using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert 3’-O-Methyluridine to its corresponding alcohol derivative.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a catalyst.
Major Products Formed:
Oxidation: 3’-O-Methyluridine-5’-aldehyde.
Reduction: 3’-O-Methyluridine alcohol.
Substitution: Various substituted uridine derivatives.
Scientific Research Applications
3’-O-Methyluridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides and nucleic acid analogs.
Biology: The compound is utilized in studies of RNA methylation and its effects on gene expression and regulation.
Medicine: 3’-O-Methyluridine is investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It serves as a precursor in the production of nucleic acid-based drugs and diagnostic tools
Mechanism of Action
The mechanism of action of 3’-O-Methyluridine involves its incorporation into RNA molecules, where it can affect the stability and function of the RNA. The methoxy group at the 3’ position can influence the hydrogen bonding and base pairing properties of the nucleoside, leading to alterations in RNA structure and function. This can impact various molecular pathways, including those involved in protein synthesis and gene regulation .
Comparison with Similar Compounds
2’-O-Methyluridine: Similar to 3’-O-Methyluridine but with the methoxy group at the 2’ position.
5-Methyluridine: Contains a methyl group at the 5’ position of the uracil base.
2’-O-Methylcytidine: A cytidine analog with a methoxy group at the 2’ position.
Uniqueness: 3’-O-Methyluridine is unique due to its specific modification at the 3’ position, which imparts distinct chemical and biological properties. This makes it particularly useful in studies of RNA methylation and its effects on cellular processes .
Properties
Molecular Formula |
C10H14N2O6 |
|---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
1-[3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-17-8-5(4-13)18-9(7(8)15)12-3-2-6(14)11-10(12)16/h2-3,5,7-9,13,15H,4H2,1H3,(H,11,14,16) |
InChI Key |
YKNATSNMFLEFRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(OC(C1O)N2C=CC(=O)NC2=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(1R,4S,7S,13S,16S,19S,22S,25S,28R,31S,34S,37S,40R,47S,50R)-50-amino-40-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-4-(4-aminobutyl)-47-(2-amino-2-oxoethyl)-34,37-bis(3-carbamimidamidopropyl)-19-[(1R)-1-hydroxyethyl]-7,22,31-trimethyl-25-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,46,49-tetradecaoxo-42,43,52,53-tetrathia-3,6,9,15,18,21,24,27,30,33,36,39,45,48-tetradecazatricyclo[26.16.10.09,13]tetrapentacontan-16-yl]propanoic acid](/img/structure/B12061064.png)


